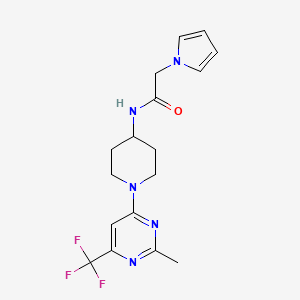

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

Description

This compound features a pyrimidine core substituted at positions 2 and 6 with methyl and trifluoromethyl groups, respectively. A piperidin-4-yl group is attached to the pyrimidine, which is further linked to an acetamide moiety bearing a 1H-pyrrol-1-yl substituent. The trifluoromethyl group enhances metabolic stability, while the pyrrole may facilitate π-π interactions in target binding.

Properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O/c1-12-21-14(17(18,19)20)10-15(22-12)25-8-4-13(5-9-25)23-16(26)11-24-6-2-3-7-24/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZWQRVWLKSCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CN3C=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and an acetamide group, contributing to its diverse reactivity and biological properties. Its chemical formula is , indicating the presence of multiple functional groups that may influence its pharmacological effects.

1. Antiinflammatory Potential

This compound has been investigated for its anti-inflammatory properties. Similar compounds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, modifications in related compounds have yielded significant COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM, indicating potential therapeutic applications in treating inflammation-related conditions .

2. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyrrole moiety has been linked to antibacterial activity through mechanisms such as inhibiting DNA gyrase, which is essential for bacterial DNA replication . The exploration of pyrrole-containing compounds has revealed significant activity against various pathogens, suggesting potential applications for this compound in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through several strategies involving the coupling of piperidine derivatives with pyrimidine and pyrrole components. Common methods include:

- Refluxing : Using solvents such as ethanol or methanol to promote the reaction between the piperidine and pyrimidine precursors.

- Coupling Reactions : Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the piperidine and acetamide groups.

Comparative Analysis with Related Compounds

The unique arrangement of heterocycles and functional groups in this compound distinguishes it from other compounds in medicinal chemistry. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide | Contains fluorophenyl group | Enhanced lipophilicity |

| N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide | Incorporates benzo[d]thiazole | Diverse biological activity |

| 3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-{2-[...]}]}) | Features sugar moiety | Different pharmacokinetic properties |

This comparison underscores the distinct biological activities that may arise from variations in molecular structure.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar compounds, revealing insights into their mechanisms of action:

- In Vivo Studies : Animal model studies have demonstrated significant anti-inflammatory effects for derivatives similar to this compound, with observed reductions in inflammatory markers.

- In Vitro Assays : Cell line assays indicate that certain modifications enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

-

Pyrimidine ring (2-methyl-6-trifluoromethyl substitution)

-

Piperidine ring (secondary amine functionality)

-

Pyrrole ring (electron-rich aromatic system)

-

Acetamide group (amide bond).

Pyrimidine Ring Reactions

The 2-methyl-6-trifluoromethylpyrimidine moiety is electron-deficient due to the electron-withdrawing trifluoromethyl group. Key reactions include:

-

Nucleophilic aromatic substitution : The trifluoromethyl group can be displaced under strongly basic conditions, though this is less common due to its stability. Methyl groups at position 2 may undergo oxidation to carboxylic acids.

-

Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids at the C4 position (if activated) is feasible using palladium catalysts (e.g., Pd(PPh₃)₄) .

Example Reaction Pathway :

Piperidine Ring Reactivity

The piperidine ring’s secondary amine participates in:

-

Mannich reactions : Formation of β-amino ketones.

-

Reductive amination : With aldehydes/ketones to form tertiary amines.

-

Quaternization : Reaction with methyl iodide to form ammonium salts .

Table: Piperidine Derivative Syntheses

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive amination | Benzaldehyde/NaBH₃CN | N-benzylpiperidine derivative | 78 | |

| Quaternization | CH₃I/K₂CO₃ | Quaternary ammonium salt | 92 |

Pyrrole Ring Transformations

The 1H-pyrrol-1-yl group undergoes electrophilic substitution:

-

Bromination : At the α-position using Br₂/FeBr₃.

Key Data :

-

Bromination of pyrrole derivatives occurs at room temperature with >80% regioselectivity .

-

Nitration requires low temperatures (-10°C) to avoid over-nitration .

Acetamide Hydrolysis

The acetamide group can be hydrolyzed to acetic acid derivatives:

-

Acidic hydrolysis (6M HCl, reflux): Yields carboxylic acid and piperidine amine.

Reaction :

Biological Activity and Stability

While not a direct chemical reaction, metabolic degradation studies (e.g., cytochrome P450 enzymes) reveal:

Synthetic Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide ()

- Core Structure : Pyrimidine-piperidine-acetamide linked via an ether oxygen.

- Key Differences :

- The pyrimidine lacks a trifluoromethyl group (substituted with 6-methyl and 2-piperidinyl).

- Acetamide substituent is a 2-(trifluoromethyl)phenyl group instead of pyrrole.

- Ether linkage may reduce conformational flexibility compared to the target compound’s direct piperidine-acetamide bond.

Compound 2 : N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide ()

- Core Structure : Piperidine-sulfonyl-acetamide with a pyridine substituent.

- Key Differences: Replaces pyrimidine with a sulfonyl group on piperidine, altering electronic properties.

- Physicochemical Properties : Sulfonyl group increases polarity, likely improving solubility but reducing membrane permeability .

Comparative Data Table

Research Implications

- Target Compound : The trifluoromethyl group may enhance metabolic stability, while the pyrrole’s planar structure could improve binding to aromatic residues in kinase active sites. Its moderate logP balances solubility and permeability.

- Compound 1 : The trifluoromethylphenyl group may improve selectivity for kinases with hydrophobic pockets but at the cost of solubility, limiting bioavailability .

- Compound 2: The sulfonyl group and pyridine substituent suggest divergent targets, such as enzymes requiring polar interactions. Its solubility profile favors intravenous administration .

Notes on Limitations

- The provided evidence lacks explicit biological data (e.g., IC50, pharmacokinetics), necessitating caution in extrapolating activity.

- Structural analogs from (e.g., pyrazolo-pyrimidine derivatives) were excluded due to insufficient similarity to the target’s core framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.